2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Description
2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a specialized compound used in peptide synthesis and organic chemistry. Its structure features:
- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group, widely employed for temporary amine protection during solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
- Dioxothietan moiety: A four-membered sulfur-containing ring (thietane) with two sulfone (-SO₂) groups at the 1,1-positions.
- Acetic acid backbone: The carboxylic acid terminus facilitates conjugation to resins or other molecules in peptide elongation.
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19(23)18(12-10-28(25,26)11-12)21-20(24)27-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICECIUZDSOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thietan-3-yl group through cyclization reactions.
- Introduction of the fluoren-9-ylmethoxycarbonylamino group via nucleophilic substitution or coupling reactions.
- Final assembly of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic Acid
- Structure : Features a four-membered azetidine ring substituted with an imidazole group.
- Imidazole enhances metal-binding capacity, useful in catalytic or chelation-driven applications .
- Applications : Explored in metalloproteinase inhibitors and enzyme mimetics .
Aromatic and Hydrophobic Derivatives
Fmoc-(2-aminophenyl)acetic Acid
2-(3,4-Dichlorophenyl)-2-(Fmoc-amino)acetic Acid
- Structure : Dichlorophenyl group introduces electron-withdrawing substituents.
- Properties :
- Applications : Building block for agrochemicals and antiviral agents .
Solubility-Enhanced Derivatives
[2-(Fmoc-amino)ethoxy]ethoxy Acetic Acid
- Structure : Incorporates a PEG-like ethoxy chain.
- Properties :
- Applications: Linker in PEGylated peptides and diagnostic probes .
Dual-Protected Derivatives
N-Boc-N′-Fmoc-diaminoacetic Acid
- Structure: Contains both Boc (tert-butoxycarbonyl) and Fmoc groups on a diaminoacetic acid backbone.
- Properties :
- Applications : Synthesis of branched peptides and cyclized frameworks .
Comparative Data Table
Biological Activity
The compound 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS No. 166108-71-0), also known as Fmoc-8-amino-3,6-dioxaoctanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Formula
- Molecular Formula : C21H23NO6
- Molecular Weight : 385.41 g/mol
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino acids. The presence of the dioxothietan moiety suggests potential reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Sirtuin Modulation : This compound has been shown to influence sirtuin proteins, specifically Sirtuin 2 (Sirt2), which are involved in cellular regulation processes such as metabolism, aging, and stress responses .
- Inflammatory Response : The compound may act as a modulator of inflammatory pathways by interacting with Toll-like receptors (TLRs), thereby influencing cytokine release and immune responses .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Cancer Therapy : Due to its ability to modulate sirtuin activity, it may have applications in cancer treatment by affecting tumor growth and survival pathways.
- Neuroprotection : Given the role of Sirt2 in neurodegenerative diseases, this compound could be explored for neuroprotective effects.
Study 1: Sirtuin Inhibition
A study demonstrated that derivatives of this compound could selectively inhibit Sirt2 activity, leading to increased acetylation of target proteins involved in cancer cell proliferation. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
Study 2: Anti-inflammatory Effects
Another research effort investigated the anti-inflammatory properties of this compound in vitro using macrophage cell lines. The findings revealed that treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
